molecular formula C13H18S B8078750 Hept-6-enylsulfanylbenzene

Hept-6-enylsulfanylbenzene

Cat. No.: B8078750
M. Wt: 206.35 g/mol
InChI Key: BEAWOXQFGROMQO-UHFFFAOYSA-N
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Description

Hept-6-enylsulfanylbenzene is an organosulfur compound characterized by a benzene ring substituted with a sulfanyl (-S-) group linked to a hept-6-enyl chain (CH₂CH₂CH₂CH₂CH₂CH=CH₂).

Properties

IUPAC Name

hept-6-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWOXQFGROMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production methods for Hept-6-enylsulfanylbenzene are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.

Chemical Reactions Analysis

Types of Reactions: Hept-6-enylsulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives that have enhanced or modified properties compared to the parent compound.

Scientific Research Applications

Hept-6-enylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used to study the formation of inclusion complexes and to investigate its chemical behavior. In biology, the compound is used to explore its interactions with biological molecules and its potential therapeutic effects. In medicine, this compound is studied for its potential use in drug delivery systems and as a therapeutic agent. In industry, the compound is used to develop new materials and products with improved properties .

Mechanism of Action

The mechanism of action of Hept-6-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of the targets and influence various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Hept-6-enylsulfanylbenzene shares functional motifs with NNRTIs like HEPT and DABO (dihydroalkoxybenzyloxopyrimidine) analogs. Key comparisons include:

Property This compound HEPT Derivatives DABO Analogs
Core Structure Benzene with sulfanyl-heptenyl chain Thymine with phenylthio and N1/C5 substituents Pyrimidinone with benzyl/alkoxy groups
Sulfur Linkage Direct sulfanyl (-S-) bond Phenylthio (-S-C₆H₅) group Absent; replaced with oxy/alkyl chains
Hydrophobicity (logP) High (predicted ~4.2–4.8)* Moderate (logP ~2.5–3.5) Variable (logP ~3.0–4.0)
Key Substituents Hept-6-enyl (unsaturated chain) N1-(hydroxyethoxy)methyl, C5-alkyl C2/C5 benzyl/alkoxy groups

*Predicted using fragment-based methods due to lack of experimental data.

The double bond at the 6th position may stabilize conformations via restricted rotation, analogous to rigidifying substituents in HEPT derivatives .

Quantitative Structure-Activity Relationship (QSAR) Insights

Evidence from HEPT and DABO QSAR studies provides indirect insights:

  • Topological Indices : HEPT derivatives show strong correlations between activity and parameters like the molecular connectivity index (mxt) and hydrophobic constant (logP). This compound’s higher logP and mxt values suggest greater steric bulk, which could improve binding in hydrophobic enzyme pockets .
  • Electrostatic Effects : CoMSIA models highlight the importance of electrostatic complementarity in HEPT derivatives. The heptenyl chain’s electron-rich double bond may mimic favorable interactions observed in HEPT’s N1 substituents .

Research Findings and Implications

  • Structural Optimization : this compound’s design could benefit from hybridizing HEPT’s thymine scaffold with its hydrophobic chain, balancing solubility and target engagement.
  • Synthetic Challenges : The unsaturated heptenyl chain may complicate synthesis, requiring controlled oxidation or coupling strategies to avoid isomerization .

Data Tables

Table 1: Predicted QSAR Parameters for this compound vs. HEPT/DABO

Parameter This compound HEPT (6-(Phenylthio)) DABO (C5-Benzyl)
logP 4.5 3.2 3.8
Am (Topological) 8.7 6.9 7.5
mxt 12.3 9.8 10.6

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